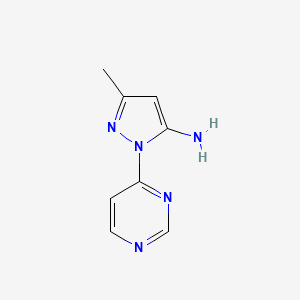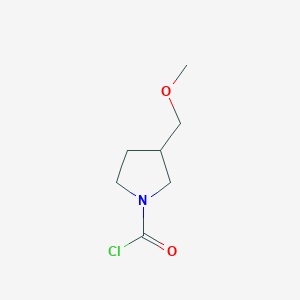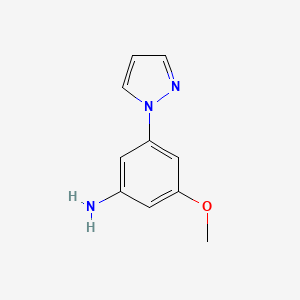
3-methoxy-5-(1H-pyrazol-1-yl)aniline
Overview
Description
“3-methoxy-5-(1H-pyrazol-1-yl)aniline”, also known as 5-Methoxy-1-phenylpyrazol-3-amine or MPAPA, is a synthetic compound with a molecular formula of C11H12N4O. It has a molecular weight of 189.21 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an aniline group via a methoxy group . The exact structure can be represented by the SMILES stringNC1=CC(N2N=NN=C2)=CC(OC)=C1 .
Scientific Research Applications
Facile Synthesis and Antimicrobial Activity :
- A study by Banoji et al. (2022) discussed the synthesis of pyrazolyl-based anilines, which demonstrated significant antibacterial and antifungal activity against various microbial strains. This suggests potential applications in developing antimicrobial agents (Banoji et al., 2022).
Antiviral Evaluation :
- Desideri et al. (2019) designed and synthesized a series of pyrazolyl-methylanilines. These compounds showed promising antiviral activity against a range of RNA and DNA viruses, suggesting their potential use in antiviral therapies (Desideri et al., 2019).
Photophysics and Electroluminescence Application :
- Vezzu et al. (2010) synthesized and studied platinum complexes with derivatives of aniline, including pyrazolyl-phenyl anilines. These compounds exhibited promising properties for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).
Antimicrobial Dyes :
- Karabacak et al. (2015) synthesized novel pyrazole azo compounds, which showed antimicrobial activity. This indicates potential applications in developing antimicrobial dyes and agents (Karabacak et al., 2015).
Metal Complexation and Catalysis :
- Kim et al. (2012) explored Zn(II) complexes with pyrazolyl-aniline derivatives. These complexes showed unique geometries and properties, suggesting potential applications in catalysis and materials science (Kim et al., 2012).
Antioxidant and Toxicity Evaluation :
- Jasril et al. (2019) synthesized pyrazoline derivatives and evaluated their toxicity and antioxidant activity. This highlights the potential use of such compounds in pharmacological and toxicological studies (Jasril et al., 2019).
Corrosion Inhibition :
- Chadli et al. (2020) synthesized pyrazole derivatives and assessed their effectiveness as corrosion inhibitors, indicating their utility in material protection and engineering applications (Chadli et al., 2020).
properties
IUPAC Name |
3-methoxy-5-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-8(11)5-9(7-10)13-4-2-3-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNRSFXUCSHPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516412-41-1 | |
| Record name | 3-methoxy-5-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



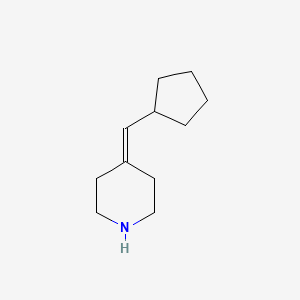
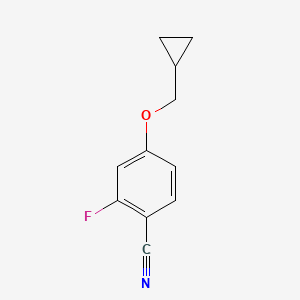

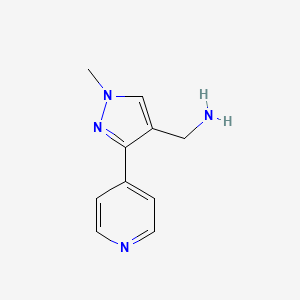


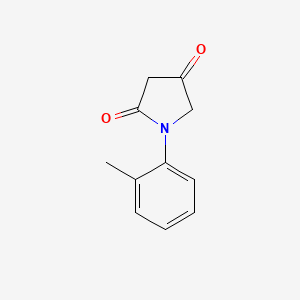
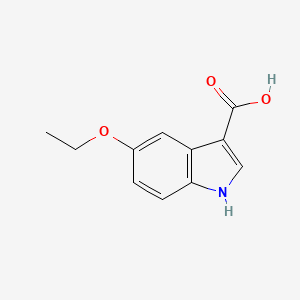
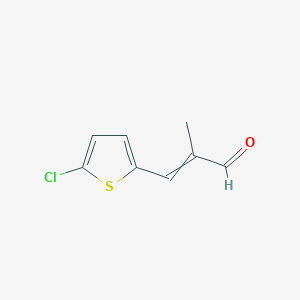
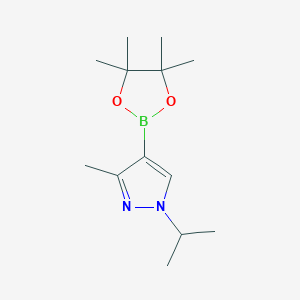
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)

